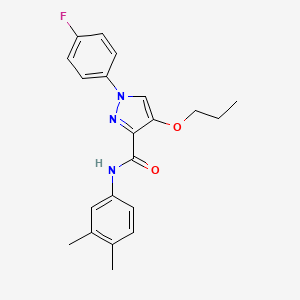

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Description

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a 4-fluorophenyl group at position 1, a propoxy substituent at position 4, and a 3,4-dimethylphenyl carboxamide moiety at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including kinase inhibition and anti-inflammatory effects .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-4-11-27-19-13-25(18-9-6-16(22)7-10-18)24-20(19)21(26)23-17-8-5-14(2)15(3)12-17/h5-10,12-13H,4,11H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQMQTZZVDNTAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with various substituents, including:

- 3,4-Dimethylphenyl

- 4-Fluorophenyl

- Propoxy group

These structural components contribute to its unique biological activity. The molecular formula is and it has a molecular weight of 367.42 g/mol.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific compound under review has been studied for its potential as an enzyme inhibitor and receptor modulator.

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Anti-inflammatory | Celecoxib | COX-2 inhibition |

| Analgesic | Phenylbutazone | Pain relief through anti-inflammatory pathways |

| Antitumor | Rimonabant | Cannabinoid receptor modulation |

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can lead to significant alterations in their activity, which may be beneficial in treating various diseases.

Enzyme Inhibition

Studies have shown that this compound may inhibit certain enzymes involved in inflammatory pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins associated with inflammation.

Case Studies

Several studies have evaluated the biological effects of similar pyrazole compounds:

- Study on Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives significantly reduced inflammation in animal models by inhibiting COX-2 activity. The compound exhibited an ED50 value comparable to established anti-inflammatory drugs .

- Cancer Research : In vitro studies indicated that certain pyrazole derivatives could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .

- Neuroprotective Effects : Research has suggested potential neuroprotective properties of pyrazole derivatives against neurodegenerative diseases by reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements can be compared to analogous pyrazole and pyrazoline derivatives (Table 1).

Table 1: Structural and Physical Comparison with Analogs

*Estimated based on molecular formula.

Key Observations:

Core Structure Differences: The query compound has a fully aromatic pyrazole ring, whereas analogs like 1 in are dihydropyrazolines (pyrazolines), which exhibit reduced planarity and altered electronic properties .

Substituent Impact: Fluorine Placement: The 4-fluorophenyl group in the query compound is structurally analogous to the 4-fluorophenyl substituents in and . Fluorine atoms enhance metabolic stability and binding affinity in many drug candidates. Propoxy vs. Carboxamide Moieties: The 3,4-dimethylphenyl carboxamide in the query compound may offer greater hydrophobicity than the acetylphenyl group in , influencing protein-binding interactions .

Physical Properties :

- The patent compound in has a higher molecular weight (589.1 g/mol) and melting point (175–178°C) due to its fused heterocyclic system, whereas the query compound’s simpler structure suggests lower thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.